4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride

Description

Molecular Structure and Isomerism

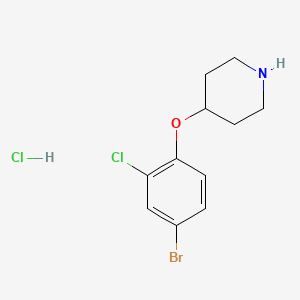

The molecular structure of 4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride (molecular formula C₁₁H₁₄BrCl₂NO) consists of a six-membered piperidine ring in which the nitrogen atom is protonated to form the hydrochloride salt, with a 4-bromo-2-chlorophenoxy substituent attached at the 4-position of the piperidine ring. The phenoxy linkage provides a flexible connection between the aromatic and saturated ring systems, allowing for rotational freedom around the carbon-oxygen bond that connects the piperidine ring to the halogenated benzene ring.

The structural complexity of this compound arises from multiple sources of conformational variability. The piperidine ring itself can adopt different chair conformations, with the phenoxy substituent occupying either axial or equatorial positions. Research on related 4-substituted piperidines has demonstrated that conformational preferences are significantly influenced by the nature and size of the substituent at the 4-position. For 4-phenyl-substituted piperidines, studies have shown that the phenyl group can adopt both axial and equatorial orientations, with the equatorial conformer generally being more stable by approximately 0.6-0.7 kilocalories per mole in the free base form.

The presence of halogen substituents on the phenoxy ring introduces additional structural considerations. The bromine atom at the 4-position and chlorine atom at the 2-position of the phenoxy group create an asymmetric substitution pattern that influences both electronic distribution and steric interactions. The molecular weight of the compound is calculated to be approximately 341.04 grams per mole for the hydrochloride salt form, reflecting the contribution of the heavy halogen atoms to the overall molecular mass.

Isomerism in this compound primarily manifests through conformational isomerism rather than constitutional isomerism. The piperidine ring can interconvert between chair conformations through ring flipping, while the phenoxy substituent can rotate around the carbon-oxygen bond connecting it to the piperidine ring. Additionally, the protonation state of the nitrogen atom in the piperidine ring significantly affects conformational preferences, with studies on similar compounds showing that protonation can reverse conformational preferences in some cases.

Crystallographic Studies

Crystallographic analysis of related halogenated phenoxy-piperidine compounds has revealed important structural features that are likely applicable to this compound. Studies of similar compounds, such as 4-bromo-2-chlorophenyl derivatives, have demonstrated the formation of distinctive intermolecular interactions in the solid state. These compounds typically exhibit short halogen-oxygen contacts that contribute to the overall crystal packing stability.

Research on 4-bromo-2-chlorophenyl 4'-methoxy-biphenyl-4-carboxylate has shown that halogen-oxygen contacts can be significantly shorter than the sum of van der Waals radii, with chlorine-oxygen distances of 2.991 angstroms and bromine-oxygen distances of 3.139 angstroms observed in the crystal structure. These interactions form molecular sheets that propagate through the crystal lattice, suggesting that similar halogen bonding patterns may be present in the crystal structure of this compound.

The dihedral angles between aromatic rings in related structures provide insight into the preferred conformations in the solid state. For compounds containing both piperidine and halogenated phenyl groups, dihedral angles typically range from 75 to 81 degrees, indicating a nearly perpendicular arrangement between the aromatic and saturated ring systems. This near-orthogonal geometry is often stabilized by both steric considerations and electronic effects arising from the halogen substituents.

Hirshfeld surface analysis of related compounds has revealed that the major contributions to intermolecular interactions include carbon-hydrogen contacts (32.2%), hydrogen-hydrogen contacts (26.3%), bromine-hydrogen contacts (10.7%), oxygen-hydrogen contacts (10.4%), and chlorine-hydrogen contacts (7.5%). These interaction patterns suggest that the crystal packing of this compound would likely be dominated by van der Waals forces and weak hydrogen bonding interactions, with significant contributions from halogen-mediated contacts.

Computational Conformational Analysis

Computational studies of piperidine derivatives have provided extensive insight into the conformational behavior of compounds similar to this compound. Molecular mechanics calculations using modern force fields have demonstrated excellent agreement with experimental observations for both free bases and protonated forms of substituted piperidines. These calculations have revealed that the conformational preferences of 4-substituted piperidines are strongly dependent on the electronic and steric properties of the substituent.

For 4-phenyl-substituted piperidines, computational analysis has shown that phenyl equatorial conformations are generally preferred, but the energy difference between axial and equatorial orientations is relatively small, typically 0.6-0.7 kilocalories per mole. The introduction of electron-withdrawing groups such as halogens can significantly alter these preferences through both steric and electronic effects. Density functional theory calculations using the B3LYP-D3 functional with 6-311G** basis sets have proven particularly effective for predicting conformational energies in these systems.

The conformational landscape of this compound is expected to be particularly complex due to the presence of multiple rotatable bonds and the influence of the halogen substituents. The phenoxy linkage introduces additional conformational flexibility compared to direct phenyl substitution, allowing for rotation around both the carbon-nitrogen bond connecting the substituent to the piperidine ring and the carbon-oxygen bond within the phenoxy group itself.

| Conformational Parameter | Expected Range | Computational Method |

|---|---|---|

| Piperidine Ring Flip Energy | 8-12 kcal/mol | B3LYP-D3/6-311G** |

| Phenoxy Rotation Barrier | 2-4 kcal/mol | MP2/6-31G* |

| Axial-Equatorial Energy Difference | 0.5-1.5 kcal/mol | MM2/COSMIC |

| Halogen-Ring Torsion Angle | 10-30 degrees | DFT/B3LYP |

Studies on related compounds have indicated that the introduction of oxygen into the phenoxy linkage significantly affects the conformational preferences compared to direct carbon-carbon bonds. The electron-withdrawing nature of the halogen substituents can stabilize certain conformations through favorable electrostatic interactions, while simultaneously introducing steric constraints that limit rotational freedom around specific bonds.

The protonation state of the piperidine nitrogen has been shown to have a profound effect on conformational preferences in related systems. For compounds with polar 4-substituents, protonation typically results in a stabilization of the axial conformer by approximately 0.7-0.8 kilocalories per mole. This effect arises from favorable electrostatic interactions between the protonated nitrogen and the polar substituent, which can overcome the steric preference for equatorial orientation.

Properties

IUPAC Name |

4-(4-bromo-2-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJGLVMPFPWICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)Br)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-48-1 | |

| Record name | Piperidine, 4-(4-bromo-2-chlorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis Overview

The synthesis of 4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride generally proceeds via:

- Step 1: Preparation of the key intermediate 4-bromo-2-chlorophenol by selective bromination of 2-chlorophenol.

- Step 2: Nucleophilic substitution reaction between 4-bromo-2-chlorophenol and piperidine under basic conditions.

- Step 3: Formation of the hydrochloride salt of the resulting 4-(4-bromo-2-chlorophenoxy)piperidine.

Preparation of 4-Bromo-2-chlorophenol Intermediate

Selective bromination of 2-chlorophenol is critical for obtaining 4-bromo-2-chlorophenol with high yield and purity.

- Reaction Conditions: Bromination is performed by reacting 2-chlorophenol with bromine at controlled temperatures (0–60 °C), preferably in the presence of a catalyst or additive such as triethylamine hydrochloride to improve selectivity toward the 4-position bromination and minimize formation of undesired isomers like 2,6-dibromo derivatives.

- Solvents: Halogenated hydrocarbons (e.g., chlorobenzene, carbon tetrachloride) or no solvent (melt conditions) can be used.

- Yield and Purity: Using triethylamine hydrochloride as an additive in chlorobenzene solvent, yields up to 99% with minimal by-products (~0.6% 6-bromo isomer) can be achieved.

- Mechanistic Note: The additive likely acts as a phase-transfer catalyst or stabilizes intermediates, enhancing regioselectivity.

| Parameter | Details |

|---|---|

| Starting Material | 2-Chlorophenol |

| Brominating Agent | Bromine (Br2) |

| Additive | Triethylamine hydrochloride (3–6% w/w) |

| Solvent | Chlorobenzene or carbon tetrachloride |

| Temperature Range | 0 to 20 °C (solvent), 0 to 60 °C (melt) |

| Reaction Time | Several hours (e.g., 3 hours bromine addition) |

| Yield | Up to 99% |

| Purity | >99% with minimal 6-bromo isomer |

Nucleophilic Substitution to Form 4-(4-Bromo-2-chlorophenoxy)piperidine

- Reaction Type: Nucleophilic aromatic substitution where the phenolic hydroxyl group of 4-bromo-2-chlorophenol is displaced by the piperidine nitrogen.

- Base: Potassium carbonate (K2CO3) or similar bases are employed to deprotonate the phenol, generating the phenolate ion.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubility.

- Conditions: The reaction is typically conducted under reflux or elevated temperature to drive the substitution.

- Product Isolation: The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

| Parameter | Details |

|---|---|

| Phenol Substrate | 4-Bromo-2-chlorophenol |

| Nucleophile | Piperidine |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux or elevated temperature |

| Reaction Time | Several hours |

| Product | 4-(4-Bromo-2-chlorophenoxy)piperidine |

| Salt Formation | Treatment with HCl to form hydrochloride salt |

Detailed Synthetic Route Summary

| Step | Reagents / Conditions | Reaction Type | Outcome |

|---|---|---|---|

| 1 | 2-Chlorophenol + Br2 + triethylamine HCl (3–6%) in chlorobenzene, 0–20 °C | Selective bromination | 4-Bromo-2-chlorophenol (high yield, high purity) |

| 2 | 4-Bromo-2-chlorophenol + piperidine + K2CO3 in DMF, reflux | Nucleophilic aromatic substitution | 4-(4-Bromo-2-chlorophenoxy)piperidine (free base) |

| 3 | Treatment with HCl in solvent | Salt formation | This compound |

Research Findings and Notes

- The selective bromination process with triethylamine hydrochloride additive significantly improves regioselectivity and yield compared to traditional bromination methods without additives.

- The choice of solvent and temperature control is crucial to avoid side reactions such as polybromination or dehalogenation.

- The nucleophilic substitution step is straightforward but requires careful control of reaction conditions to prevent degradation or side reactions.

- The hydrochloride salt form improves compound stability and handling for research applications.

Summary Table of Key Physical and Chemical Data

| Property | Value |

|---|---|

| CAS Number | 1219960-48-1 |

| Molecular Formula | C11H14BrCl2NO |

| Molecular Weight | 327.04 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CNCCC1OC2=C(C=C(C=C2)Br)Cl.Cl |

| Typical Yield (final product) | 70–90% (overall from phenol) |

| Physical State | Solid (hydrochloride salt) |

Additional Considerations

- Alternative synthetic routes such as palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig amination) may be explored for aryl-piperidine bond formation but are less common for this compound.

- The bromination step is a well-documented process with industrial relevance for producing halogenated phenols used in agrochemicals and pharmaceuticals.

- Safety precautions are necessary due to the use of bromine and halogenated solvents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

Chemistry

4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The halogen atoms can be replaced by other functional groups.

- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to form derivatives with different properties.

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science .

Biology

The compound has shown promising biological activity, particularly in pharmacological studies. Its interactions with specific molecular targets, such as receptors and enzymes, suggest potential therapeutic applications. Notable biological activities include:

- Antidepressant Effects : Research indicates that it may enhance serotonin and norepinephrine levels, leading to improvements in depressive-like behaviors in animal models.

- Antimicrobial Properties : In vitro studies have demonstrated its effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections.

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, suggesting implications for neurodegenerative disease therapies .

Antidepressant Activity

A study demonstrated that administration of this compound led to significant improvements in depressive-like behaviors in rodent models. This effect was linked to increased serotonin levels in the brain, highlighting its potential as an antidepressant agent.

Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, underscoring its potential as an antimicrobial agent.

Neuroprotective Effects

Research indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its ability to enhance antioxidant enzyme activity, suggesting therapeutic implications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy-Piperidine Derivatives

4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride (CAS 647014-45-7)

- Molecular Formula: C₁₁H₁₄BrClFNO

- Molecular Weight : 274.13 g/mol

- Substituents: 2-Bromo, 4-fluoro on the phenoxy group.

- Key Properties: XLogP3: 2.8 (indicating moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/3 Topological Polar Surface Area (TPSA): 21.3 Ų .

- Structural Impact : The fluorine atom at the 4-position enhances metabolic stability compared to chlorine, while bromine at the 2-position may increase steric hindrance.

2-(2-(2-Bromo-4-(sec-butyl)phenoxy)ethyl)piperidine Hydrochloride

- Molecular Formula: C₁₇H₂₆BrClNO

- Substituents: 2-Bromo, 4-sec-butyl on the phenoxy group; ethyl linker between phenoxy and piperidine.

- Key Properties :

- Applications : The ethyl linker and alkyl substituent may improve membrane permeability in drug delivery systems.

Halogenated Phenyl-Piperidine Derivatives

4-(4-Bromophenyl)piperidine Hydrochloride (CAS 80980-89-8)

- Molecular Formula : C₁₁H₁₃BrClN

- Molecular Weight : 286.05 g/mol (calculated).

- Substituents : 4-Bromo on the phenyl ring.

- Key Differences: Lacks the phenoxy group, leading to reduced polarity (TPSA ~12 Ų). Direct attachment of the phenyl ring to piperidine may alter receptor binding affinity compared to phenoxy derivatives .

2-(4-Bromo-phenyl)-piperidine Hydrochloride (CAS 1889137-82-9)

- Molecular Formula : C₁₁H₁₅BrClN

- Molecular Weight : 276.6 g/mol.

- Substituents : 4-Bromo on the phenyl ring; piperidine substitution at the 2-position.

Nitro- and Heterocyclic-Modified Piperidines

4-(4-Nitrophenyl)piperidine Hydrochloride (CAS 883194-93-2)

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.70 g/mol.

- Substituents : 4-Nitro on the phenyl ring.

- Key Properties :

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS 1235440-58-0)

Data Tables

Table 1: Physicochemical Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| 4-(4-Bromo-2-chlorophenoxy)piperidine HCl | C₁₁H₁₃BrCl₂NO | 337.1 (calc.) | ~2.5 | ~21 | 4-Br, 2-Cl on phenoxy |

| 4-(2-Bromo-4-fluorophenoxy)piperidine HCl | C₁₁H₁₄BrClFNO | 274.13 | 2.8 | 21.3 | 2-Br, 4-F on phenoxy |

| 4-(4-Bromophenyl)piperidine HCl | C₁₁H₁₃BrClN | 286.05 | ~2.3 | 12 | 4-Br on phenyl |

| 4-(4-Nitrophenyl)piperidine HCl | C₁₁H₁₅ClN₂O₂ | 242.70 | ~1.5 | 49.5 | 4-NO₂ on phenyl |

Structural-Activity Relationship (SAR) Insights

Biological Activity

4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride is a synthetic organic compound with a piperidine ring connected to a phenoxy group, which is further substituted with bromine and chlorine atoms. This unique structural configuration contributes to its potential biological activity, particularly in modulating interactions with various molecular targets, such as receptors and enzymes. This article explores the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₃H₁₄BrClNO₂

- Molecular Weight : Approximately 355.11 g/mol

The compound falls into the category of aromatic ethers and is characterized by its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the context of use. Preliminary studies suggest that this compound may influence cellular processes significantly through these interactions.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has shown that modifications to the piperidine and phenoxy components can significantly affect biological activity. For example, compounds with specific halogen substitutions have demonstrated varying degrees of potency against different biological targets.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

The data indicate that the presence of halogen atoms such as bromine and chlorine enhances the compound's interaction with its biological targets, potentially increasing its efficacy .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial potential of several piperidine derivatives, including this compound. The findings indicated that this compound exhibited promising antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases .

- Anti-Tuberculosis Activity : In a recent study focused on Mycobacterium tuberculosis, derivatives similar to this compound were evaluated for their inhibitory effects on MenA, an essential enzyme in bacterial growth. The results showed significant inhibition at low concentrations, highlighting the compound's potential in tuberculosis treatment strategies .

- Cytotoxicity Studies : Research into the cytotoxic effects of this compound on cancer cell lines has revealed that it can induce cell death in certain types of cancer cells while sparing normal cells, indicating a selective toxicity profile that could be advantageous in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.